molecular formula C8H12N2 B1355028 [(2-Methylphenyl)methyl]hydrazine CAS No. 51859-94-0

[(2-Methylphenyl)methyl]hydrazine

Cat. No. B1355028
CAS RN: 51859-94-0
M. Wt: 136.19 g/mol
InChI Key: IXRQTCDPQZMNSN-UHFFFAOYSA-N
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Description

“[(2-Methylphenyl)methyl]hydrazine” is a chemical compound with the linear formula C7H10N2 . It is also known as 1-(2-METHYLPHENYL)HYDRAZINE .


Synthesis Analysis

The synthesis of hydrazine derivatives, such as “[(2-Methylphenyl)methyl]hydrazine”, often involves the reaction of amines, hydrazines, hydrazides, and hydroxylamines with benzhydrylium ions and quinone methides . Another method involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .


Molecular Structure Analysis

The molecular structure of “[(2-Methylphenyl)methyl]hydrazine” can be represented by the InChI code: 1S/C8H12N2/c1-7-4-2-3-5-8(7)6-10-9;/h2-5,10H,6,9H2,1H3 . The molecular weight of this compound is 136.19 g/mol .


Chemical Reactions Analysis

Hydrazine derivatives, including “[(2-Methylphenyl)methyl]hydrazine”, can undergo various chemical reactions. For instance, they can participate in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes .

Scientific Research Applications

Application

The research involves the synthesis of hydrazones, quinazolines, and Schiff bases by combining suitable aldehydes with four hydrazides .

Method

The methods used for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

Results

The structures of all products were ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains were evaluated .

2. Synthesis of Novel 2,3-Dihydro-2-Phthalazine-1,4-Dione

Application

The research involves the development of a facile and efficient one-pot, three-component protocol for the synthesis of novel 2,3-dihydro-2-phthalazine-1,4-dione .

Method

The method involves the reaction of PA (1), 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2 H-pyran-2-one .

Results

The results of this research were not provided in the source .

Future Directions

The future directions in the research and application of “[(2-Methylphenyl)methyl]hydrazine” and similar compounds could involve the development of new synthetic protocols for the eco-friendly, metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(2-methylphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-4-2-3-5-8(7)6-10-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRQTCDPQZMNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512269
Record name [(2-Methylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Methylphenyl)methyl]hydrazine

CAS RN

51859-94-0
Record name [(2-Methylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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